2-(2-Nitrophenyl)ethanamine
Overview
Description
2-(2-Nitrophenyl)ethanamine is an organic compound with the molecular formula C8H10N2O2. It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an ethanamine chain. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Nitrophenyl)ethanamine can be synthesized through several methods. One common route involves the reduction of 2-nitrophenylacetonitrile. The nitrile group is reduced to an amine using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation . Another method involves the reduction of 2-nitrophenylacetic acid derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The choice of catalyst and reaction conditions can vary depending on the specific requirements of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitrophenyl)ethanamine undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides under basic conditions.
Major Products Formed
Reduction: 2-(2-Aminophenyl)ethanamine
Substitution: Various substituted ethanamines depending on the nucleophile used.
Scientific Research Applications
2-(2-Nitrophenyl)ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Nitrophenyl)ethanamine involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. The compound’s effects are mediated through its ability to interact with specific enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Nitrophenethylamine
- 2-(2-Nitrophenyl)ethanolamine
- 2-(2-Nitrophenyl)acetic acid
Uniqueness
2-(2-Nitrophenyl)ethanamine is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis. Its nitro group provides distinct reactivity compared to other similar compounds .
Properties
IUPAC Name |
2-(2-nitrophenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-6-5-7-3-1-2-4-8(7)10(11)12/h1-4H,5-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYSCXBCJJMZQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00500454 | |
Record name | 2-(2-Nitrophenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00500454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33100-15-1 | |
Record name | 2-(2-Nitrophenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00500454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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